molecular formula C11H6Cl3NO B2765527 1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 881041-30-1

1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2765527
CAS No.: 881041-30-1
M. Wt: 274.53
InChI Key: YGWRCVVMTIFTJY-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,4,5-trichlorophenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,4,5-trichlorobenzaldehyde with pyrrole under specific conditions. One common method is the Vilsmeier-Haack reaction, where the aldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding chloroformyl intermediate, which then reacts with pyrrole to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: A related compound with similar structural features but lacking the pyrrole ring.

    2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide.

    Fenoprop: A phenoxy herbicide with a similar trichlorophenyl group.

Uniqueness

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the trichlorophenyl group and the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO/c12-8-4-10(14)11(5-9(8)13)15-3-1-2-7(15)6-16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWRCVVMTIFTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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